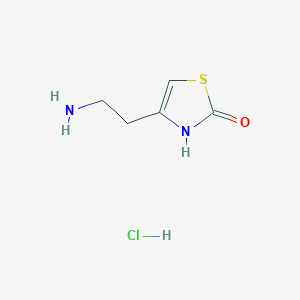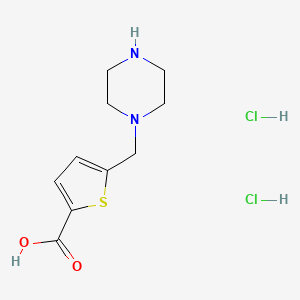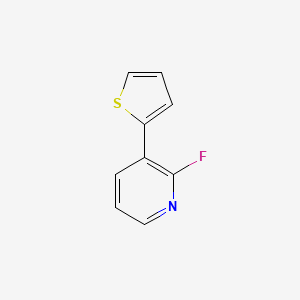![molecular formula C14H9F3N2 B1450367 6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1261770-24-4](/img/structure/B1450367.png)
6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine
説明
“6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements bestows many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse. For instance, the intermediate APPC, which has three nucleophilic centers including its α-carbon atom (pyrazole) and amino groups to react with electrophiles, is a key intermediate not only for the synthesis of Fipronil but also for the construction of other useful heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are largely influenced by the presence of a fluorine atom and a pyridine in their structure . These elements bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
Anticancer Potential
A significant application of 6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine derivatives is in the field of cancer research. Various alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have shown promising anticancer activity against lung, breast, prostate, and cervical cancer cell lines (Chavva et al., 2013). Additionally, 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for cytotoxic activity against several human cancer cell lines, with some compounds exhibiting promising activity (Kurumurthy et al., 2014).
Biochemical and Chemical Properties
The reaction of 3-aminopyrrole with trifluoromethyl-β-diketones to produce regioisomeric 1H-Pyrrolo[3,2-b]pyridines has been studied, providing insights into the effects of Bronsted acids, bases, and Lewis acids on the regiochemistry of this reaction (De Rosa et al., 2015). This highlights the compound's utility in exploring fundamental chemical reactions and mechanisms.
Structural and Spectral Analysis
Structural and vibrational spectra studies of related compounds, like 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid, have been conducted using FT-IR, FT-Raman spectra, and DFT methods. Such studies provide a deeper understanding of the compound's physical and chemical properties (Bahgat et al., 2009).
Synthesis and Derivative Development
Research has been conducted on the synthesis of novel pyridine bearing biologically active derivatives as potential anticancer agents. This includes studies on compounds like pyrazole, thiazole, urea, and imidiazole derivatives, showcasing the versatility of this compound in synthesizing various biologically active molecules (Hafez & El-Gazzar, 2020).
Antimicrobial Applications
Some derivatives have shown potential as antimicrobial agents. For instance, triazole-pyridine hybrid analogues synthesized via the click chemistry approach displayed in vitro activity against bacterial and fungal strains (Jha & Ramarao, 2017).
Novel Synthetic Approaches
Explorations in synthetic chemistry, such as the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines using microwave-assisted treatment and multicomponent reactions, have been detailed. These studies contribute to the development of new synthetic methodologies (Palka et al., 2014).
作用機序
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This combination is believed to contribute to the effectiveness of these compounds in the protection of crops from pests .
将来の方向性
The demand for TFMP derivatives has been increasing steadily in the last 30 years . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .
特性
IUPAC Name |
6-[2-(trifluoromethyl)phenyl]-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-4-2-1-3-10(11)9-7-13-12(19-8-9)5-6-18-13/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPLATSITYYXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=CN3)N=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(2-Chloroethoxy)phenyl]amine hydrochloride](/img/structure/B1450285.png)
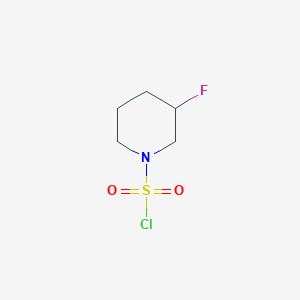
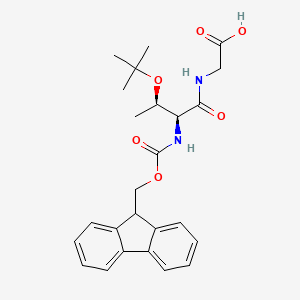
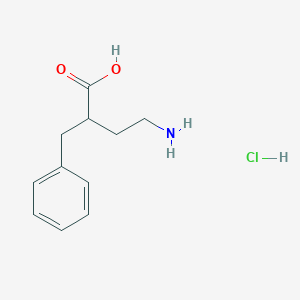
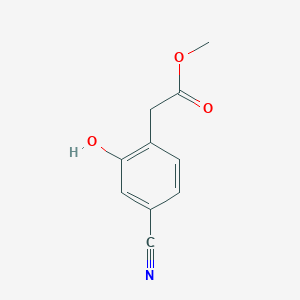


![6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B1450299.png)

